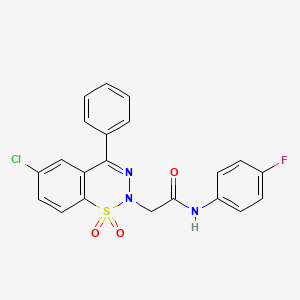
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 1031619-22-3) is a complex organic molecule characterized by its unique structural features, including a benzothiadiazine core and various functional groups. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H15ClFN3O3S with a molecular weight of approximately 443.88 g/mol. Its structure includes halogen substitutions (chlorine and fluorine), which can significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O3S |
| Molecular Weight | 443.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1031619-22-3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, potentially affecting metabolic pathways.
Interacting with Receptors: By binding to cellular receptors, it may alter signal transduction pathways that regulate various physiological responses.
Disrupting Cellular Functions: The compound could interfere with cellular processes such as DNA replication and protein synthesis, leading to altered cell division and function.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following activities have been observed for related compounds:
- Antimicrobial Activity: Some benzothiadiazine derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study assessing the antimicrobial properties of benzothiadiazine derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit proliferation. For instance, one study reported that a related compound led to a decrease in cell viability in breast cancer cells by up to 70% at specific concentrations .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of similar benzothiadiazine compounds. The study showed that these compounds could significantly reduce the levels of inflammatory markers in animal models of inflammation .
Eigenschaften
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25-26(30(19,28)29)13-20(27)24-17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUDFRMFTVHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














